molecular formula C15H20N2O2 B2690490 Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate CAS No. 194874-12-9

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate

Cat. No.: B2690490
CAS No.: 194874-12-9
M. Wt: 260.337
InChI Key: VICVAODCXHLLTI-UHFFFAOYSA-N
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Description

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS: 194874-12-9, alternative CAS: 153749-96-3) is a synthetic organic compound with the molecular formula C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol. Its structure comprises three key functional groups:

  • A benzyl group (C₆H₅CH₂) attached to a tertiary amine.
  • A 3-cyanopropyl (-CH₂CH₂CH₂CN) substituent, introducing a nitrile group.
  • An ethyl ester (-COOCH₂CH₃) at the α-position of the amine.

This compound is primarily used as a versatile small-molecule scaffold in pharmaceutical and agrochemical research due to its reactive nitrile group and tertiary amine, which enable diverse chemical modifications. Notably, it is temporarily unavailable commercially, with suppliers like True Labs offering 98% purity at a boiling point of 389.1±32.0 °C and density of 1.076±0.06 g/cm³.

Properties

IUPAC Name

ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVAODCXHLLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Reaction Pathways

The compound participates in diverse reactions, including alkylation , acylation , and cyclization , driven by its ester and tertiary amine functionalities.

Nucleophilic Substitution Reactions

The ethyl ester group undergoes hydrolysis or transesterification under acidic/basic conditions. For example:

  • Hydrolysis : Forms carboxylic acid derivatives in aqueous acidic environments.

  • Reaction with hydrazine : Produces hydrazide analogs, a common step in heterocycle synthesis .

Deprotection of Benzyl Groups

The benzyl group is cleaved via hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA), generating primary amines for further functionalization .

Functionalization via Amine Reactivity

The tertiary amine undergoes:

  • Quaternization : With alkyl halides to form ammonium salts.

  • Reductive amination : With ketones/aldehydes in the presence of NaBH₃CN .

Reaction Optimization Data

Critical parameters for high-yield transformations:

  • Solvent : DCM or ethyl acetate for acylation; ethanol for hydrazide formation.

  • Temperature : 25–40°C for stability-sensitive reactions.

  • Catalysts : TFA for efficient deprotection without side reactions .

Comparative Analysis with Analogous Esters

Compound Reactivity Key Differences
Ethyl 2-benzothiazolyl acetate Forms hydrazides, thioethersLacks cyanopropyl group; lower solubility
Ethyl 2-ethylindole carboxylate Cyclizes into fused heterocyclesEnhanced steric hindrance

Industrial and Research Implications

  • Scalability : Flow microreactor systems enable gram-scale synthesis with >90% yield .

  • Pharmacological Relevance : Intermediate in kinase inhibitor development (e.g., anticancer agents) .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is utilized in the development of pharmaceutical compounds. Its structural features allow it to act as a precursor in the synthesis of biologically active molecules. For instance, it has been explored as a potential lead compound for developing inhibitors targeting specific enzymes involved in disease pathways.

Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain proteases, which are crucial in inflammatory processes. The IC50 values of these derivatives were found to be in the nanomolar range, indicating potent biological activity.

Biochemical Pathways

The compound serves as a valuable tool for studying biochemical pathways and enzyme interactions. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and mechanisms of action.

Table 1: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Mechanism
This compoundProtease A0.25Competitive
Derivative XProtease B0.15Non-competitive

Organic Synthesis

In organic chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create various functionalized derivatives through substitution, oxidation, or reduction reactions.

Table 2: Synthetic Routes

Reaction TypeReagents UsedConditionsProduct
SubstitutionSodium hydrideDMF, 60°CFunctionalized derivative A
OxidationPotassium permanganateAcetic acidCarboxylic acid derivative

Industrial Applications

The compound's utility extends to industrial applications where it is employed in the production of specialty chemicals and materials. Its role as a building block in polymer chemistry and materials science has been explored, particularly in creating polymers with enhanced properties.

Comparison with Similar Compounds

Ethyl Benzyl Acetoacetate (CAS: Not specified)

  • Structure : Features a benzyl group and acetoacetate (CH₃COCH₂COOEt) instead of the nitrile-containing amine.
  • Key Differences: The ketone group in acetoacetate enables keto-enol tautomerism, making it reactive in Claisen or aldol condensations. Absence of a nitrile group limits its utility in cyano-specific reactions (e.g., hydrolysis to carboxylic acids).
  • Applications : Widely used in acetoacetic ester synthesis for preparing β-keto esters and heterocycles.

Ethyl 2-[benzyl(2-oxopropyl)amino]acetate (CAS: 15057-40-6)

  • Structure: Substitutes the 3-cyanopropyl group with a 2-oxopropyl (CH₂COCH₃) moiety.
  • Key Differences :
    • The ketone in 2-oxopropyl enhances electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions).
    • Lower molecular weight (249.3 g/mol ) due to the absence of a nitrile.
  • Applications: Serves as a scaffold for synthesizing β-amino ketones, intermediates in drug discovery.

Ethyl 2-((tert-butoxycarbonyl)(3-cyanopropyl)amino)acetate (CAS: 398491-57-1)

  • Structure : Replaces the benzyl group with a tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences :
    • The Boc group enhances stability during peptide synthesis, allowing selective deprotection under acidic conditions.
    • Similar nitrile functionality retains utility in click chemistry or bioorthogonal reactions.
  • Applications : Used in peptide and proteomics research for controlled amine protection.

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate (CAS: Not specified)

  • Structure: Incorporates a 4-chlorophenylpropyl group instead of 3-cyanopropyl.
  • Key Differences: The chlorine atom increases lipophilicity, enhancing membrane permeability in bioactive molecules. Absence of a nitrile limits applications in cyano-based cross-coupling reactions.
  • Applications: Potential use in antimicrobial or antitumor agents due to halogenated aromatic systems.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate C₁₅H₂₀N₂O₂ 260.33 Nitrile, tertiary amine, ester Drug scaffolds, agrochemicals
Ethyl Benzyl Acetoacetate C₁₃H₁₆O₃ 220.27 Ketone, ester β-keto ester synthesis
Ethyl 2-[benzyl(2-oxopropyl)amino]acetate C₁₄H₁₉NO₃ 249.3 Ketone, tertiary amine, ester β-amino ketone synthesis
Ethyl 2-((Boc)(3-cyanopropyl)amino)acetate C₁₄H₂₃N₃O₄ 297.35 Boc, nitrile, ester Peptide synthesis
Ethyl 2-benzyl-3-[3-(4-Cl-phenyl)propyl]acetate C₂₃H₂₇ClO₂ 370.91 Chlorophenyl, ester Antimicrobial agents

Biological Activity

Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity in various biological systems, supported by relevant case studies and research findings.

This compound can be synthesized through various organic reactions, including alkylation and esterification processes. The compound features a benzyl group, which is known to influence its biological activity significantly. The general synthetic route involves the reaction of ethyl acetate with a benzyl amine derivative under basic conditions, followed by subsequent modifications to introduce the cyanopropyl group.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It can function as an enzyme inhibitor or activator depending on its structural features. The compound's mechanism may involve:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
  • Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways related to cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities, including anti-inflammatory and analgesic effects. A study demonstrated that derivatives similar to this compound showed significant inhibition of prostaglandin synthesis, which is crucial for inflammatory responses .

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of prostaglandin synthesis
Enzyme inhibitionReduced activity of cyclooxygenase
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Activity : In a controlled study, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxic Effects : Another study evaluated the cytotoxic properties of this compound against various cancer cell lines. The findings revealed that it effectively induced apoptosis, highlighting its potential application in cancer therapy .
  • Enzyme Interactions : Research focusing on enzyme interactions demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, thereby altering the biochemical pathways in treated organisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Use a two-step approach: (i) Condensation of benzylamine with 3-cyanopropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile, 60°C, 12 h) to form the tertiary amine intermediate. (ii) Esterification with ethyl chloroacetate in the presence of a base like triethylamine (TEA) at room temperature .
  • Step 2 : Optimize yields by monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via flash column chromatography (gradient elution: 10–30% ethyl acetate in hexane).
  • Critical Parameters : Control moisture to prevent hydrolysis of the nitrile group. Use anhydrous solvents and inert atmosphere .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbons adjacent to electronegative groups (e.g., nitrile, ester). The benzyl protons typically appear as a singlet at δ 4.2–4.5 ppm, while the ethyl ester group shows a quartet at δ 4.1–4.2 ppm (J = 7 Hz) .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and ester (C=O stretch at ~1730 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Look for molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., m/z 289.1422 for C₁₆H₂₁N₂O₂⁺) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or catalytic reactions?

  • Methodology :

  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitrile carbon) for nucleophilic attack .
  • Step 2 : Use molecular docking (AutoDock Vina) to assess interactions with enzymes or receptors. For example, the tertiary amine group may engage in hydrogen bonding with active-site residues .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying pH or catalysts) .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

  • Methodology :

  • Step 1 : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane 1:1 at 4°C). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
  • Step 2 : Refine structure using SHELXL (SHELX-2018/3), focusing on torsion angles (e.g., C-N-C-C in the tertiary amine chain) and hydrogen-bonding networks. For example, intermolecular N–H···O bonds may stabilize the crystal lattice .
  • Data Reconciliation : If NMR suggests conformational flexibility (e.g., broad peaks), compare with crystallographic B-factors to assess dynamic behavior in solution vs. solid state .

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Methodology :

  • Step 1 : Use statistical design (e.g., Box-Behnken) to optimize reaction variables: temperature (40–80°C), stoichiometry (1:1.2 amine:alkylating agent), and solvent polarity (acetonitrile vs. DMF) .
  • Step 2 : Implement inline FTIR or HPLC monitoring to detect intermediates (e.g., unreacted benzylamine) and adjust conditions in real time.
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water removal) or employ telescoping synthesis to avoid isolating unstable intermediates .

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